Predicted Lipophilicity Comparison: Acetic acid;2-(4-methoxyphenyl)phenol Exhibits a Slightly Higher LogP than 2-(4-Methoxyphenyl)phenol
The predicted octanol-water partition coefficient (LogP) for acetic acid;2-(4-methoxyphenyl)phenol is 3.1587, compared to 3.0678 for the free phenol 2-(4-methoxyphenyl)phenol, representing an increase of approximately 0.09 log units [1]. While a small increase, in the context of property-guided design, this shift can influence compound distribution in biphasic systems and passive membrane permeability, and it is consistent with the masking of the polar hydroxyl group.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.1587 (Predicted) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)phenol; LogP = 3.0678 (Predicted) |
| Quantified Difference | ΔLogP ≈ +0.09 |
| Conditions | Computational prediction (XLogP3 method) |
Why This Matters
This difference can alter chromatographic retention times, solvent extraction efficiency, and in silico ADME predictions, making the acetate the preferred form for studies where slightly higher lipophilicity is desired or where the free phenol would be too polar for the assay matrix.
- [1] yybyy.com. Acetic acid,2-(4-methoxyphenyl)phenol (CAS 135449-07-9) Chemical Properties. Available at: https://www.yybyy.com/chemicals/detail/135449-07-9 (Accessed: 01 May 2026). View Source
